molecular formula C16H17NO2S2Si B11936893 Findy

Findy

Cat. No.: B11936893
M. Wt: 347.5 g/mol
InChI Key: JHFDWHHUUUMRLK-UVTDQMKNSA-N
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Description

Findy is a folding intermediate-selective inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A). It is known for its ability to inhibit Ser97 autophosphorylation with an IC50 value of 35 μM

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Findy involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Findy undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups of this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups .

Mechanism of Action

Findy exerts its effects by selectively inhibiting the autophosphorylation of Ser97 in DYRK1A. This inhibition disrupts the kinase activity of DYRK1A, which plays a crucial role in various cellular processes, including cell division, differentiation, and survival. The molecular targets of this compound include the active site of DYRK1A, where it binds and prevents phosphorylation events .

Comparison with Similar Compounds

Findy can be compared with other DYRK1A inhibitors, such as:

    Harmine: Another DYRK1A inhibitor with different selectivity and potency profiles.

    Leucettine L41: A potent inhibitor of DYRK1A with distinct chemical properties.

    INDY: A selective inhibitor of DYRK1A with a different mechanism of action.

This compound’s uniqueness lies in its selective inhibition of the folding intermediate of DYRK1A, which distinguishes it from other inhibitors that may target different stages or forms of the kinase .

Properties

Molecular Formula

C16H17NO2S2Si

Molecular Weight

347.5 g/mol

IUPAC Name

(5Z)-5-[[4-methoxy-3-(2-trimethylsilylethynyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17NO2S2Si/c1-19-13-6-5-11(9-12(13)7-8-22(2,3)4)10-14-15(18)17-16(20)21-14/h5-6,9-10H,1-4H3,(H,17,18,20)/b14-10-

InChI Key

JHFDWHHUUUMRLK-UVTDQMKNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)C#C[Si](C)(C)C

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)C#C[Si](C)(C)C

Origin of Product

United States

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